molecular formula C22H22N6O6S B2551793 2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 893908-53-7

2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2551793
CAS No.: 893908-53-7
M. Wt: 498.51
InChI Key: XWKDIYCAGYUVHE-UHFFFAOYSA-N
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Description

2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H22N6O6S and its molecular weight is 498.51. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

A significant area of research involving complex molecules like 2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide focuses on the synthesis of novel heterocyclic compounds and their potential biological activities. These efforts aim to explore the therapeutic potential of such compounds, particularly their anti-inflammatory, analgesic, antitumor, antimicrobial, and neuroinflammatory properties.

  • Anti-Inflammatory and Analgesic Agents : The synthesis of novel heterocyclic compounds derived from related chemical structures has been reported, showing significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. These findings suggest potential applications in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antitumor Activity : Research into novel pyrimidiopyrazole derivatives has demonstrated outstanding in vitro antitumor activity against specific cancer cell lines, highlighting the potential of these compounds in cancer therapy (Fahim, Elshikh, & Darwish, 2019).

  • Antimicrobial Activity : Studies on new tetrazoles clubbed with pyrimidine have shown efficacy as antibacterial and antifungal agents, indicating their potential in addressing microbial infections (Bhoge, Magare, & Mohite, 2021).

  • Neuroinflammation PET Imaging : Novel pyrazolo[1,5-a]pyrimidines related to the chemical structure of interest have been synthesized and evaluated as ligands for the translocator protein (TSPO), recognized as a biomarker of neuroinflammatory processes. These studies underscore the potential of such compounds in neuroinflammatory disease diagnosis and treatment (Damont et al., 2015).

  • Central Nervous System Depressant Activity : Research on derivatives of thieno[2,3-d]pyrimidin-4-ones has explored their potential as central nervous system depressants, suggesting possible applications in treating CNS disorders (Manjunath, Mohan, Naragund, & Shishoo, 1997).

Properties

IUPAC Name

2-[7-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O6S/c1-11-8-15(26-34-11)23-16(29)10-35-20-17-19(27(2)22(31)28(3)21(17)30)24-18(25-20)12-6-7-13(32-4)14(9-12)33-5/h6-9H,10H2,1-5H3,(H,23,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKDIYCAGYUVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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